molecular formula C19H15BrN2O4 B6517842 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902855-90-7

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517842
CAS RN: 902855-90-7
M. Wt: 415.2 g/mol
InChI Key: WALFHGVBLUIADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as BMP-2, is a synthetic molecule with a unique structure and properties. It is a member of the pyrimidinone family, which is a group of heterocyclic compounds with a five-membered ring composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. BMP-2 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mTOR pathways, two important pathways involved in cell growth and proliferation. BMP-2 has been studied extensively for its potential use in cancer therapy and other medical applications.

Mechanism of Action

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one works by inhibiting the PI3K and mTOR pathways, two important pathways involved in cell growth and proliferation. The PI3K pathway is responsible for the activation of proteins that control cell growth, survival, and metabolism. The mTOR pathway is involved in the regulation of cell growth and metabolism, and is also involved in the regulation of cell death. By inhibiting these pathways, this compound has the potential to inhibit cell growth and proliferation, as well as to induce cell death.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of diseases such as diabetes, obesity, and atherosclerosis. It has been shown to reduce inflammation and oxidative stress, as well as to improve insulin sensitivity. Additionally, this compound has been shown to reduce the risk of cardiovascular disease, improve glucose metabolism, and reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several advantages for laboratory experiments. It is a potent inhibitor of the PI3K and mTOR pathways, which makes it ideal for studying the role of these pathways in cell growth and proliferation. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, this compound is expensive and may not be suitable for large-scale studies. Additionally, it is not always easy to obtain the necessary reagents for the synthesis of this compound.

Future Directions

In the future, 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one may be used in the treatment of a variety of diseases, including diabetes, obesity, and atherosclerosis. Additionally, it may be used to study the role of PI3K and mTOR pathways in cell growth and proliferation, as well as for tissue engineering and regenerative medicine. Additionally, this compound may be used to study the effects of drugs on cancer cell lines, and to develop drugs that target these pathways. Finally, this compound may be used to study the effects of environmental pollutants on the health of humans and other organisms.

Synthesis Methods

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is synthesized from 3-methoxyphenyl bromide and 2-(3-methoxyphenyl)-4-methylene-7-bromo-6-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. The synthesis of this compound involves a series of steps, including the reaction of 3-methoxyphenyl bromide with 2-(3-methoxyphenyl)-4-methylene-7-bromo-6-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the this compound molecule.

Scientific Research Applications

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied extensively for its potential use in a variety of medical applications. It has been used to study the role of PI3K and mTOR pathways in cell growth and proliferation, and to investigate the effects of this compound on cancer cell lines. This compound has also been studied for its potential use in the treatment of diseases such as diabetes, obesity, and atherosclerosis. Additionally, this compound has been studied for its potential use in tissue engineering and regenerative medicine.

properties

IUPAC Name

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-24-13-5-3-4-10(7-13)17-21-18(23)14-8-11-6-12(20)9-15(25-2)16(11)26-19(14)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALFHGVBLUIADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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